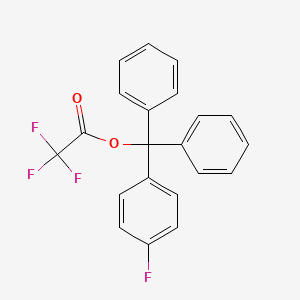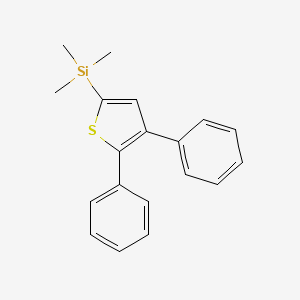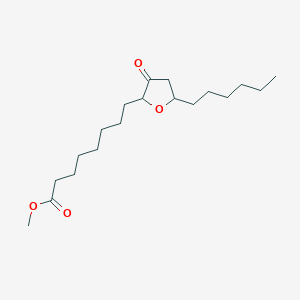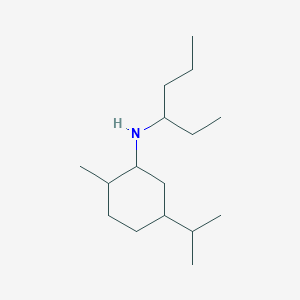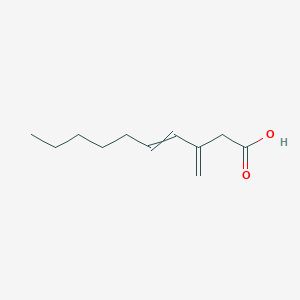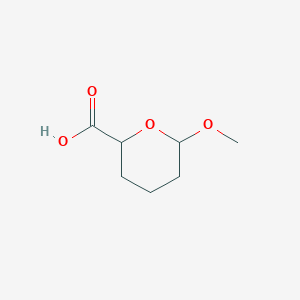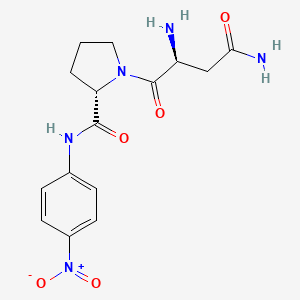
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is a compound that combines the structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- typically involves the amidation of L-proline and L-asparagine with a nitrophenyl group. One common method includes the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to form N-aryl-L-prolines. This intermediate then undergoes amidation via a two-stage, one-pot reaction involving thionyl chloride and amines to yield the final product .
Industrial Production Methods
Industrial production of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- can be achieved through biocatalytic processes. For instance, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described. This method employs immobilized enzyme variants to achieve high conversion rates and excellent optical purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, with studies indicating its cytotoxic activities against various human carcinoma cell lines.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biocatalysis: Employed in enzyme-catalyzed reactions to achieve high specificity and yield.
Wirkmechanismus
The mechanism of action of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- involves its interaction with cellular targets, leading to cytotoxic effects. The nitrophenyl group is crucial for its biological activity, as it can undergo redox reactions that generate reactive oxygen species, leading to cell damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)-L-prolinamide
- N-(4-nitrophenyl)-L-asparagine
Uniqueness
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is unique due to its combined structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This combination enhances its biological activity and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90145-75-8 |
|---|---|
Molekularformel |
C15H19N5O5 |
Molekulargewicht |
349.34 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O5/c16-11(8-13(17)21)15(23)19-7-1-2-12(19)14(22)18-9-3-5-10(6-4-9)20(24)25/h3-6,11-12H,1-2,7-8,16H2,(H2,17,21)(H,18,22)/t11-,12-/m0/s1 |
InChI-Schlüssel |
WVTZCLDFNFVJLN-RYUDHWBXSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


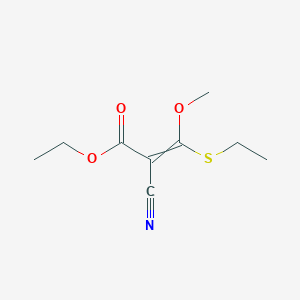
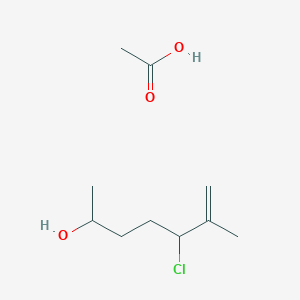
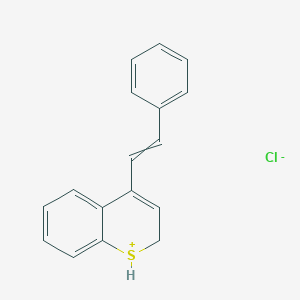
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
